
Thiadiphosphirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiadiphosphirene is a chemical compound with the molecular formula P₂S It is known for its unique structure and properties, which make it an interesting subject of study in various fields of chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiadiphosphirene typically involves the reaction of phosphorus compounds with sulfur sources under controlled conditions. One common method is the reaction of phosphorus trichloride (PCl₃) with hydrogen sulfide (H₂S) in the presence of a base such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain high-quality this compound for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Thiadiphosphirene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds, such as thiadiphosphine oxides.
Reduction: The compound can be reduced to form lower oxidation state species, such as phosphine sulfides.
Substitution: this compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or sulfur dioxide, reducing agents such as hydrogen or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield thiadiphosphine oxides, while reduction reactions can produce phosphine sulfides. Substitution reactions can lead to a variety of substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Thiadiphosphirene has a wide range of scientific research applications, including:
Chemistry: Inorganic and organophosphorus chemistry research often involves this compound due to its unique reactivity and potential for forming novel compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the medicinal applications of this compound focuses on its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of thiadiphosphirene involves its interaction with molecular targets and pathways within a given system. The compound’s reactivity is primarily driven by the presence of phosphorus and sulfur atoms, which can form strong bonds with other elements. This allows this compound to participate in various chemical reactions, leading to the formation of new compounds and materials. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Thiadiphosphirene can be compared with other similar compounds, such as:
Phosphine sulfides: These compounds also contain phosphorus and sulfur atoms but differ in their specific structures and reactivities.
Thiadiphosphine oxides: These are oxidation products of this compound and have distinct chemical properties.
Phosphorus trichloride: A precursor to this compound, it is used in various synthetic routes to produce phosphorus-sulfur compounds.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties, which make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
81129-09-1 |
|---|---|
Molekularformel |
P2S |
Molekulargewicht |
94.02 g/mol |
IUPAC-Name |
thiadiphosphirene |
InChI |
InChI=1S/P2S/c1-2-3-1 |
InChI-Schlüssel |
VLKXPDSWOGXAEO-UHFFFAOYSA-N |
Kanonische SMILES |
P1=PS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


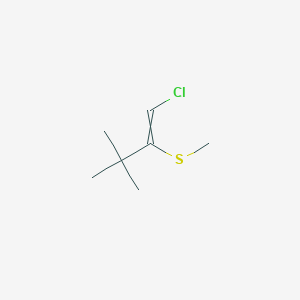
![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)

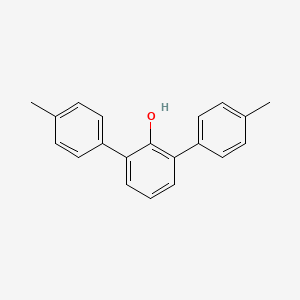
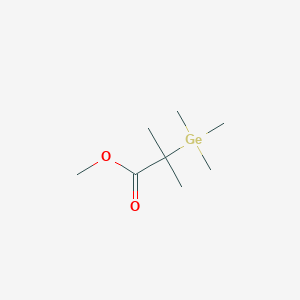


![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
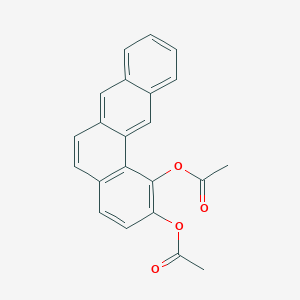
![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)
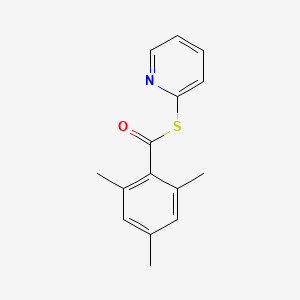
![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
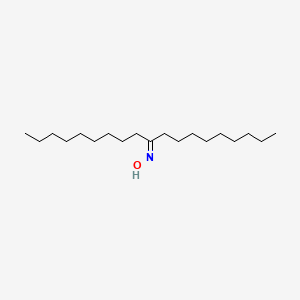
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
